molecular formula C15H15FN2 B1318853 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline CAS No. 937597-72-3

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline

Cat. No.: B1318853
CAS No.: 937597-72-3
M. Wt: 242.29 g/mol
InChI Key: JMVNOELZHRWWNT-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux can yield the desired product . Alternatively, the use of ZnBr2 as a catalyst can also facilitate the reaction under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline is unique due to its specific structural features, such as the presence of a fluorine atom and the isoquinoline moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2/c16-13-5-6-15(14(17)9-13)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVNOELZHRWWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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